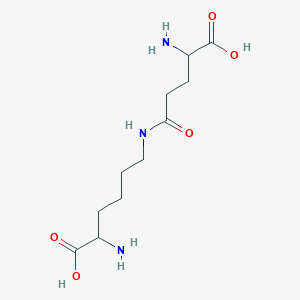

gamma-Glu-epsilon-Lys

Beschreibung

BenchChem offers high-quality gamma-Glu-epsilon-Lys suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about gamma-Glu-epsilon-Lys including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-amino-6-[(4-amino-4-carboxybutanoyl)amino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O5/c12-7(10(16)17)3-1-2-6-14-9(15)5-4-8(13)11(18)19/h7-8H,1-6,12-13H2,(H,14,15)(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPKNLFVGUZRHOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNC(=O)CCC(C(=O)O)N)CC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

biochemical mechanism of gamma-glu-epsilon-lys isopeptide bond formation

An In-depth Technical Guide to the Biochemical Mechanism of γ-Glu-ε-Lys Isopeptide Bond Formation

Foreword: The Unseen Covalent Hand in Biology

In the intricate tapestry of protein structure and function, the γ-glutamyl-ε-lysine isopeptide bond represents a critical, yet often underappreciated, covalent stitch. Unlike the ubiquitous peptide bonds that form the linear backbone of a polypeptide, this isopeptide linkage creates a highly stable, protease-resistant bridge between the side chains of glutamine (or glutamic acid) and lysine residues[1][2]. This seemingly simple connection is a profound post-translational modification that underpins a vast array of biological processes, from the mechanical stability of skin and blood clots to the complex signaling cascades of ubiquitination that dictate a protein's fate[1][2][3][4]. Its dysregulation is implicated in pathologies ranging from neurodegenerative diseases like Alzheimer's and Huntington's to autoimmune disorders such as celiac disease[2].

This guide, intended for researchers, scientists, and drug development professionals, moves beyond a superficial overview. As a Senior Application Scientist, my objective is to provide a deep, mechanistic understanding of how these bonds are formed, the enzymatic machinery involved, and the robust experimental frameworks required to study them. We will explore the causality behind protocol design, ensuring that each methodological step is not merely a recipe, but a logical component of a self-validating system.

Part 1: The Core Enzymatic Machinery

The formation of the γ-Glu-ε-Lys isopeptide bond is not typically a spontaneous event; it requires sophisticated catalytic machinery to overcome the kinetic barrier of amide bond formation in an aqueous environment[5]. Two primary enzyme superfamilies orchestrate this reaction, each with a distinct mechanistic approach: the Transglutaminases and the ATP-grasp Ligases.

The Transglutaminase (TG) Family: A Calcium-Dependent Acyl-Transfer Reaction

Transglutaminases (TGs) are a family of enzymes that catalyze the formation of isopeptide bonds through a calcium-dependent acyl-transfer reaction[6][7]. The most studied member, Tissue Transglutaminase (TG2), serves as an excellent model for the family's mechanism[6].

Mechanistic Principles:

The TG-catalyzed reaction is a two-step process centered around a catalytic triad of Cysteine (Cys), Histidine (His), and Aspartate (Asp) in the enzyme's active site[6][8].

-

Acylation (Formation of a Thioester Intermediate): The process begins with the γ-carboxamide group of a protein-bound glutamine residue entering the active site. The catalytic cysteine, acting as a nucleophile, attacks the glutamine's side chain, forming a covalent acyl-enzyme intermediate (a thioester). This step results in the release of an ammonia molecule[6][9].

-

Acyl-Transfer (Nucleophilic Attack by Lysine): The ε-amino group of a lysine residue from a second protein (or the same protein) then enters the active site. This primary amine acts as the acyl acceptor, launching a nucleophilic attack on the thioester intermediate. This attack displaces the cysteine, regenerates the enzyme's active site, and forms the final, stable γ-Glu-ε-Lys isopeptide bond[6].

Regulation by Calcium and Guanine Nucleotides:

For most mammalian TGs, catalytic activity is tightly regulated. Intracellular calcium concentrations are typically too low to activate the enzyme[2]. A significant influx of Ca²⁺ is required to induce a conformational change that exposes the active site[10][11]. For TG2, this regulation is further nuanced by the binding of GTP/GDP, which holds the enzyme in a "closed," inactive conformation. Ca²⁺ binding promotes the dissociation of the guanine nucleotide, leading to an "open," active state[6][8][12]. This dual-control mechanism ensures that protein cross-linking occurs only under specific physiological or pathological conditions.

The ATP-Grasp Ligase Superfamily: An Energy-Dependent Pathway

The ATP-grasp superfamily of enzymes utilizes the energy from ATP hydrolysis to catalyze the formation of amide bonds, including isopeptide linkages[13][14]. Their mechanism is fundamentally different from that of transglutaminases.

Mechanistic Principles:

ATP-grasp enzymes work by activating a carboxylate group (from a glutamic or aspartic acid residue) to make it a better electrophile for the subsequent nucleophilic attack by an amine.

-

Carboxylate Activation: The enzyme binds both the carboxylate-containing substrate and an ATP molecule. The γ-phosphate of ATP is transferred to the substrate's carboxyl group, forming a highly reactive acyl-phosphate intermediate and releasing ADP[13][14][15].

-

Nucleophilic Attack: The ε-amino group of a lysine residue then attacks the activated carbonyl carbon of the acyl-phosphate intermediate. This attack results in the formation of the isopeptide bond and the release of inorganic phosphate (Pi)[16].

This mechanism is central to processes like the synthesis of glutathione, where γ-glutamylcysteine synthetase (an ATP-grasp enzyme) forms an isopeptide bond between the γ-carboxyl group of glutamate and the α-amino group of cysteine[1][17].

Autocatalytic Isopeptide Bond Formation

In certain bacterial surface proteins, such as pili, intramolecular isopeptide bonds can form autocatalytically without the need for an external enzyme[5][18]. These proteins possess a "built-in" catalytic triad, typically consisting of the bond-forming Lys and Asn/Asp residues, and a nearby acidic residue (Asp or Glu) that acts as a general acid/base catalyst[3][5]. The protein's folded structure creates a specific microenvironment that positions these residues optimally for reaction, effectively acting as its own enzyme[5].

| Feature | Transglutaminases | ATP-Grasp Ligases | Autocatalytic Proteins |

| Energy Source | None (Acyl-transfer) | ATP Hydrolysis | None (Intrinsic) |

| Cofactors | Ca²⁺ (typically), GTP/GDP (regulatory) | Mg²⁺ (typically, for ATP) | None |

| Gln/Glu Source | Glutamine (Gln) | Glutamic Acid (Glu) / Aspartic Acid (Asp) | Asparagine (Asn) / Aspartic Acid (Asp) |

| Key Intermediate | Acyl-enzyme (Thioester) | Acyl-phosphate | Transition State |

| Leaving Group | Ammonia (NH₃) | Inorganic Phosphate (Pi) | Ammonia (NH₃) or Water (H₂O) |

| Primary Role | Protein cross-linking, stabilization[2][19] | Biosynthesis, signaling[14][15] | Structural stability[3][18] |

Part 2: Experimental Frameworks for Analysis

Studying isopeptide bonds requires a multi-faceted approach, combining biochemical assays to measure enzyme activity with advanced analytical techniques to identify and characterize the cross-links themselves.

Protocol: In Vitro Transglutaminase Activity Assay

This protocol provides a robust method for quantifying TG activity using a fluorescent amine donor, which becomes incorporated into a glutamine-containing substrate. The resulting fluorescence is directly proportional to enzyme activity.

Rationale: The choice of a fluorescent substrate like dansyl-cadaverine provides a sensitive and continuous readout of the reaction, making it suitable for kinetic studies and high-throughput screening of inhibitors[20]. The buffer system is designed to maintain the enzyme in its active, reduced state (via DTT) and provide the necessary Ca²⁺ for activation[21].

Key Reagents & Materials:

| Reagent | Typical Concentration | Purpose |

| Assay Buffer | 50-100 mM Tris-HCl, pH 7.5-8.5 | Maintains optimal pH for the reaction. |

| CaCl₂ | 5-10 mM | Essential cofactor for TG activation[7]. |

| DTT | 1-5 mM | Reducing agent to prevent oxidation of the active site Cysteine[21]. |

| Amine Acceptor Substrate | 0.5-2 mg/mL N,N-dimethylcasein | A protein rich in accessible glutamine residues. |

| Amine Donor Substrate | 0.2-1 mM Dansyl-cadaverine | Fluorescent primary amine that gets incorporated. |

| Enzyme | 1-50 µg/mL purified TG2 | The catalyst. |

| Quenching/Stop Solution | 0.5 M EDTA, pH 8.0 | Chelates Ca²⁺ to immediately stop the reaction. |

Step-by-Step Methodology:

-

Preparation: Prepare all reagents and bring them to the reaction temperature (typically 37°C). Prepare a standard curve using known concentrations of dansyl-cadaverine.

-

Reaction Setup: In a 96-well microplate, add the assay buffer, N,N-dimethylcasein, DTT, and dansyl-cadaverine to each well.

-

Initiation: Initiate the reaction by adding the transglutaminase enzyme solution to each well. For a negative control, add enzyme to a well containing stop solution or a buffer without Ca²⁺.

-

Incubation: Incubate the plate at 37°C for 15-60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

-

Termination: Stop the reaction by adding an equal volume of cold 0.5 M EDTA solution to each well.

-

Detection: Measure the fluorescence intensity on a plate reader with appropriate excitation (~340 nm) and emission (~525 nm) wavelengths for dansyl fluorescence.

-

Quantification: Determine the amount of incorporated dansyl-cadaverine by comparing the fluorescence values of the samples to the standard curve. Express activity as pmol/min/mg of enzyme.

Protocol: Identification of Isopeptide Cross-Links by Mass Spectrometry

This workflow outlines the definitive method for identifying which proteins are cross-linked and pinpointing the specific glutamine and lysine residues involved.

Rationale: Mass spectrometry (MS) is the gold standard for identifying post-translational modifications. The strategy relies on digesting the cross-linked protein complex into smaller peptides. The cross-link creates a unique "X-shaped" peptide containing fragments from two different protein regions, which can be identified by its specific mass and fragmentation pattern in an MS/MS experiment[22][23]. Specialized software is essential because it must search the data for pairs of peptides linked together, a more complex task than identifying linear peptides[23].

Sources

- 1. Isopeptide bond - Wikipedia [en.wikipedia.org]

- 2. Naturally Occurring Epsilon Gamma Glutamyl Lysine Isopeptide Crosslinks in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A global survey of intramolecular isopeptide bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Creating Site-Specific Isopeptide Linkages Between Proteins with the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. Roles of calcium ions in the activation and activity of the transglutaminase 3 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. csbiochina.com [csbiochina.com]

- 12. mdpi.com [mdpi.com]

- 13. ATP-grasp - Wikipedia [en.wikipedia.org]

- 14. Amidoligases with ATP-grasp, glutamine synthetase-like and acetyltransferase-like domains: synthesis of novel metabolites and peptide modifications of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural Basis for a Dual Function ATP Grasp Ligase That Installs Single and Bicyclic ω-Ester Macrocycles in a New Multicore RiPP Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Isopeptide bond in collagen- and fibrinogen-binding MSCRAMMs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. biorxiv.org [biorxiv.org]

- 21. bmglabtech.com [bmglabtech.com]

- 22. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - TW [thermofisher.com]

- 23. Evaluation of mass spectrometry MS/MS spectra for the presence of isopeptide crosslinked peptides - PMC [pmc.ncbi.nlm.nih.gov]

Part 1: The Fundamental Biochemistry of the γ-Glutamyl-ε-Lysine Isopeptide Bond

An In-depth Technical Guide to the Physiological Role of γ-Glutamyl-ε-Lysine in Protein Crosslinking

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isopeptide Bonds: Beyond the Canonical Peptide Linkage

In the realm of protein architecture, the peptide bond, formed between the α-carboxyl group of one amino acid and the α-amino group of another, is the fundamental linkage that dictates the primary structure of polypeptides.[1][2] However, nature's repertoire of protein modifications extends beyond this linear chain, employing a variety of crosslinking strategies to impart unique structural and functional properties. Among these, the γ-glutamyl-ε-lysine isopeptide bond stands out as a crucial post-translational modification. This covalent linkage is formed between the γ-carboxyl group of a glutamine residue and the ε-amino group of a lysine residue, creating a highly stable, protease-resistant bridge within a single polypeptide chain (intramolecular) or between different chains (intermolecular).[3][4] This seemingly simple modification has profound implications for protein stability, function, and localization, playing pivotal roles in everything from blood clotting to the structural integrity of tissues.[2][5]

The Chemistry of γ-Glutamyl-ε-Lysine Bond Formation

The formation of a γ-glutamyl-ε-lysine isopeptide bond is a transamidation reaction that results in the release of an ammonia molecule.[6][7] This bond is chemically similar to a standard peptide bond in its amide nature and boasts a comparable bond strength of approximately 70 kcal/mol, rendering it highly stable and resistant to most proteases.[2][5] Unlike disulfide bonds, which can form spontaneously under oxidizing conditions, the creation of this isopeptide linkage is not a spontaneous process and requires enzymatic catalysis to overcome the high activation energy of amide bond formation.[8]

The Transglutaminase Family of Enzymes: Catalysts of Crosslinking

The primary architects of γ-glutamyl-ε-lysine crosslinking in vertebrates are the transglutaminases (TGs), a family of calcium-dependent enzymes that catalyze acyl-transfer reactions.[9][10] This family includes several members, such as TG1-7 and Factor XIIIa, each with distinct tissue distributions and substrate specificities.[11] Tissue transglutaminase (TG2) is a ubiquitously expressed and multifunctional member of this family, implicated in a wide array of biological processes.[11][12]

The catalytic mechanism of transglutaminases involves a conserved catalytic triad of cysteine, histidine, and aspartate residues.[10] The reaction proceeds in a two-step manner. First, the γ-carboxamide group of a protein-bound glutamine residue enters the active site, and the catalytic cysteine attacks the carbonyl carbon, forming a covalent thioester intermediate and releasing ammonia.[6][9] In the second step, the ε-amino group of a lysine residue from another protein (or the same protein) acts as a nucleophile, attacking the thioester intermediate. This results in the formation of the γ-glutamyl-ε-lysine isopeptide bond and the regeneration of the enzyme's active site cysteine.

Sources

- 1. Understanding Isopeptide Bonds and Peptide Bonds: A Closer Look - Oreate AI Blog [oreateai.com]

- 2. Isopeptide bond - Wikipedia [en.wikipedia.org]

- 3. A global survey of intramolecular isopeptide bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mybiosource.com [mybiosource.com]

- 6. m.youtube.com [m.youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. bmglabtech.com [bmglabtech.com]

- 10. Biotechnological Applications of Transglutaminases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro Crosslinking Reactions and Substrate Incorporation Assays for The Identification of Transglutaminase-2 Protein Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cross-linking of cellular proteins by tissue transglutaminase during necrotic cell death: a mechanism for maintaining tissue integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

gamma-glu-epsilon-lys distribution in mammalian tissues and fluids

Unlocking the Isopeptide Matrix: A Comprehensive Guide to -Glutamyl- -Lysine Distribution and Analytics in Mammalian Systems

Abstract

The isopeptide bond

Biochemical Foundation: The Causality of the Isopeptide Bond

Unlike canonical peptide bonds formed during ribosomal translation, the

The Analytical Challenge:

The fundamental property that makes

Figure 1: Mechanism of transglutaminase-mediated isopeptide formation and subsequent terminal degradation into free biomarker.

Distribution Profile in Mammalian Tissues and Fluids

The distribution of

Table 1: Quantitative and Relative Distribution of -Glu- -Lys

| Matrix / Biofluid | Condition | Concentration / Relative Abundance | Clinical Significance | Ref. |

| Urine (Rat Model) | Baseline / Healthy | ~57.2 | Basal matrix turnover. | [1] |

| Urine (Rat Model) | Chronic Allograft Nephropathy (CAN) | ~534.2 | Direct correlate to tubulointerstitial TG2 protein levels and severe renal fibrosis. | [1] |

| Stratum Corneum | Healthy Human Skin | Very High (Major structural component) | Stabilizes alpha-helical keratins and the cornified envelope. | [3] |

| Brain Tissue | Neurodegenerative Diseases (AD, PD, HD) | Elevated relative to healthy brain | Indicates accumulation of insoluble, high molecular weight filamentous polymers. | [4] |

| Plasma / Serum | Ischemic Stroke | Modulated (Identified via metabolomics) | Differential metabolomic signatures in male vs. female patients. | [5] |

| Plasma / Serum | Pediatric IBD | Associated with systemic inflammation | Correlates with mucosal inflammation markers and altered sphingolipid metabolism. | [6] |

Expert Insight: Urine represents the most robust, non-invasive biofluid for monitoring systemic fibrogenesis. Because the isodipeptide cannot be further degraded by circulating plasma proteases, it acts as an integrated volumetric read-out of total body transglutaminase activity and matrix turnover[7].

Experimental Protocols: Validated Analytical Workflows

To ensure analytical integrity (Trustworthiness and Validity), drug development pipelines must utilize highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies rather than generic amino acid analyzers. Below is the optimized, step-by-step protocol for isolating and quantifying

Protocol A: Quantification of Free -Glu- -Lys in Biofluids (Plasma/Urine)

Purpose: To measure circulating levels representing cumulative tissue remodeling.

-

Internal Standard Spiking (Crucial for Self-Validation):

-

Aliquot 100 µL of plasma, serum, or urine.

-

Spike with 10 µL of a heavy isotope-labeled internal standard (e.g.,

-labeled

-

-

Protein Precipitation:

-

Add 300 µL of ice-cold Acetonitrile (ACN) containing 1% Formic Acid (FA) to precipitate high-molecular-weight proteins.

-

Vortex for 2 minutes; centrifuge at 14,000 x g for 15 minutes at 4°C[8].

-

-

Supernatant Extraction & Drying:

-

Transfer the supernatant to a clean glass vial.

-

Evaporate to dryness under a gentle stream of nitrogen gas at 30°C.

-

-

Reconstitution:

-

Reconstitute the dried pellet in 50 µL of LC-MS starting mobile phase (e.g., 95% Water / 5% ACN with 0.1% FA).

-

Protocol B: Quantification of Protein-Bound -Glu- -Lys in Solid Tissue

Purpose: To measure the absolute crosslink density within localized extracellular matrices (e.g., fibrotic kidney or brain aggregates).

-

Lysis and Denaturation:

-

Exhaustive Proteolytic Cleavage (Causality-Driven Step):

-

Rationale: Trypsin will not cleave the isopeptide bond[11]. You must use non-specific proteases to digest the surrounding protein backbone down to the free dipeptide.

-

Treat the homogenate with immobilized Pronase E for 16 hours at 37°C[3][7].

-

Follow with a secondary digestion utilizing Carboxypeptidase A and B, Leucine Aminopeptidase, and Prolidase for an additional 12 hours[3].

-

-

Filtration:

-

Pass the digest through a 10 kDa molecular weight cutoff (MWCO) ultrafiltration spin column to remove enzymes and undigested large fragments.

-

-

LC-MS/MS Analysis:

Figure 2: Divergent analytical workflows for quantifying free vs. protein-bound

Implications for Drug Development

The rigorous quantification of

-

Fibrosis Target Engagement: The development of competitive TG2 inhibitors (e.g., for chronic kidney disease, idiopathic pulmonary fibrosis, or celiac disease) relies heavily on demonstrating target engagement in vivo. Reductions in urinary

-Glu- -

Neurodegenerative Disease Tracking: With compelling evidence showing high accumulation of this isopeptide bond in insoluble aggregates associated with Alzheimer's, Parkinson's, and Huntington's disease, quantifying

-Glu- -

Wound Healing and Biomaterials: Recombinant transglutaminases are actively utilized to crosslink therapeutic hydrogels and sealants. Utilizing

-Glu-

Sources

- 1. Upregulation of Transglutaminase and ε (γ-Glutamyl)-Lysine in the Fisher-Lewis Rat Model of Chronic Allograft Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging regulatory paradigms in glutathione metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Metabolomic Profiles of Men and Women Ischemic Stroke Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. epsilon-(gamma-Glutamyl)-lysine | Crosslink Biomarker [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. scent.vn [scent.vn]

The Role of γ-Glutamyl-ε-Lysine Isopeptide Bonds in Fibrin Clot Stabilization and Thrombosis: A Technical Guide

Abstract

The formation of a stable fibrin clot is a critical terminal event in the coagulation cascade, essential for achieving hemostasis and preventing excessive blood loss. The mechanical integrity and resistance to premature degradation of this clot are heavily reliant on the enzymatic cross-linking of fibrin monomers, a process catalyzed by activated Factor XIII (FXIIIa). This technical guide provides an in-depth exploration of the pivotal role of the γ-glutamyl-ε-lysine isopeptide bond in fibrin clot stabilization. We will delve into the biochemical mechanisms of its formation, its profound impact on the biomechanical properties of the fibrin network, and its implications in the pathophysiology of thrombosis. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this crucial aspect of hemostasis and its relevance as a therapeutic target.

Introduction: The Final Step of Coagulation

Vascular injury triggers a cascade of enzymatic reactions culminating in the generation of thrombin, which converts soluble fibrinogen into insoluble fibrin monomers.[1] These monomers spontaneously polymerize to form a protofibril network, which constitutes the initial, fragile framework of a blood clot.[2] However, this nascent clot lacks the requisite mechanical strength and stability to withstand physiological shear forces and the body's natural fibrinolytic processes.[1][3] The fortification of this structure is accomplished through the action of Factor XIII (FXIII), a transglutaminase that, once activated by thrombin to FXIIIa, introduces covalent cross-links between fibrin molecules.[4] This cross-linking dramatically enhances the clot's biomechanical properties and is a central determinant of its ultimate fate.[1][3]

The primary covalent linkage forged by FXIIIa is the γ-glutamyl-ε-lysine isopeptide bond , a remarkably stable linkage formed between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine residue on adjacent fibrin monomers.[5][6] The formation of these bonds transforms the soluble fibrin assembly into a mechanically robust and proteolytically resistant polymer network.[7] This guide will dissect the multifaceted role of this specific isopeptide bond in the context of clot stabilization and its pathological manifestation in thrombosis.

The Architect of Stability: Factor XIIIa and the Formation of γ-Glu-ε-Lys Bonds

Activation of Factor XIII

Plasma FXIII circulates as a heterotetramer (FXIII-A₂B₂) in a complex with fibrinogen.[8] Upon thrombin generation at the site of injury, thrombin cleaves an activation peptide from the N-terminus of the catalytic A subunits.[9] In the presence of calcium ions, the inhibitory B subunits dissociate, exposing the active catalytic site of FXIIIa.[4] This localized activation ensures that fibrin cross-linking is spatially and temporally coupled with clot formation.

The Cross-linking Cascade: A Tale of Two Chains

FXIIIa-mediated cross-linking of fibrin is a temporally regulated process, primarily involving the α and γ chains of fibrin.[10]

-

Rapid γ-Chain Dimerization: The initial and most rapid cross-linking event is the formation of γ-γ dimers.[10] This occurs between a glutamine residue at position 398 (γQ398) and a lysine residue at position 406 (γK406) on adjacent, antiparallel γ-chains of different fibrin molecules within the same protofibril.[11] This head-to-tail linkage is crucial for the initial stabilization of the protofibril structure.

-

Slower α-Chain Polymerization: Following γ-dimerization, a slower and more extensive cross-linking process occurs involving the flexible C-terminal regions of the α-chains.[9][10] This results in the formation of high-molecular-weight α-polymers and α-γ hybrid multimers.[1][11] This extensive network of cross-links is a major contributor to the overall stiffness and elasticity of the clot.[11][12]

The γ-glutamyl-ε-lysine bond is the fundamental chemical entity in both of these processes, cementing the fibrin architecture.[13]

Sources

- 1. ashpublications.org [ashpublications.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Physiology, Factor XIII - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Naturally Occurring Epsilon Gamma Glutamyl Lysine Isopeptide Crosslinks in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Contribution of fibrin stabilization to clot strength. Supplementation of factor XIII-deficient plasma with the purified zymogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Factor XIIIa-dependent retention of red blood cells in clots is mediated by fibrin α-chain crosslinking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. ashpublications.org [ashpublications.org]

- 12. The mechanical properties of single fibrin fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cross-link in fibrin polymerized by factor 13: epsilon-(gamma-glutamyl)lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

transglutaminase-mediated synthesis of gamma-glu-epsilon-lys in skin barrier function

Transglutaminase-Mediated Synthesis of -( -Glutamyl)Lysine in Skin Barrier Function: Mechanisms, Pathologies, and Analytical Workflows

Executive Summary

The integrity of the human epidermal barrier is fundamentally dependent on the formation of the cornified cell envelope (CE), an insoluble, highly robust structure measuring 10–20 nm in thickness. The mechanical resilience of the CE is conferred by a specialized post-translational modification: the formation of

This whitepaper provides an in-depth mechanistic analysis of transglutaminase-mediated CE assembly, the pathologies arising from its dysregulation (such as Autosomal Recessive Congenital Ichthyosis), and state-of-the-art analytical workflows required to quantify these ultra-stable isopeptide bonds in complex biological matrices.

The Biochemical Architecture of the Epidermal Barrier

As epidermal keratinocytes undergo terminal differentiation and migrate from the stratum basale to the stratum corneum, they initiate a highly coordinated apoptotic process known as cornification. During this phase, the plasma membrane is replaced by the CE[1][2].

Isozyme Specificity and Spatial Regulation

The cross-linking of the CE is primarily driven by three specific transglutaminase isozymes expressed in the epidermis:

-

Transglutaminase 1 (TGM1): A 90-kDa membrane-bound enzyme, TGM1 is the primary architect of the CE[2]. It is uniquely anchored to the keratinocyte plasma membrane via a lipidation event (palmitoylation) at an N-terminal cysteine cluster (Cys47–Cys53)[3]. TGM1 catalyzes the essential cross-linking of adapter proteins like envoplakin, periplakin, and involucrin[2][4].

-

Transglutaminase 3 (TGM3): A soluble, cytosolic enzyme that is also highly expressed in the hair follicle and suprabasal epidermal layers. TGM3 predominantly cross-links later-stage CE proteins, such as loricrin and small proline-rich proteins (SPRRs), reinforcing the structural scaffold[5][6].

-

Transglutaminase 5 (TGM5): Though less abundant, TGM5 cooperates with TGM1 and TGM3 in the upper granular layer to finalize the epidermal barrier[7][8].

The -( -Glutamyl)Lysine Isopeptide Bond

The catalytic core of transglutaminases requires a localized influx of

Mechanism of Ca2+-dependent transglutaminase activation and cornified cell envelope assembly.

Pathological Dysregulation and Druggable Targets

The critical nature of the

Autosomal Recessive Congenital Ichthyosis (ARCI): Inactivating mutations in the TGM1 gene are the primary cause of ARCI, particularly the severe subtype known as Lamellar Ichthyosis (LI)[2][12]. Over 115 distinct mutations have been identified, including the R307W missense mutation and the 877-2A>G splice site variant[12][13]. These mutations disrupt the catalytic core or structural stability of TGM1, reducing enzymatic activity to less than 10% of healthy baseline levels[14]. The clinical phenotype is characterized by a "collodion membrane" at birth, which sheds to reveal thick, dark plate-like scales, a dramatically thinned CE, and severe transepidermal water loss[13][14].

Psoriasis and Inflammatory Dermatoses: Conversely, conditions like psoriasis are marked by a paradoxical hyperactivation of TGM1 and TGM3, driven by chronic inflammation. This hyperactivity leads to the premature exhaustion and depletion of primary substrates like involucrin and loricrin, ultimately compromising healthy barrier development[3].

Quantitative Parameters of Epidermal Health

The measurement of transglutaminase kinetics and isopeptide density serves as a robust biomarker system for assessing skin barrier function during drug development.

Table 1: Comparative Biomarkers of Healthy vs. Pathological Stratum Corneum

| Parameter | Healthy Epidermis | Lamellar Ichthyosis (TGM1-null) | Psoriatic Skin |

| TGM1 Enzymatic Activity | 100% (Baseline) | < 10% of Baseline[14] | Significantly Elevated[3] |

| Isopeptide Cross-link Density | ~6 mol / | Undetectable / Severely Reduced | Elevated / Altered Distribution |

| Structural CE Phenotype | Intact 15 nm lipid-protein envelope | Thin / Absent[2][13] | Hyperkeratosis / Substrate Depletion |

| Primary Clinical Pathophysiology | Normal moisture retention | Massive transepidermal water loss | Chronic inflammation & scaling |

Analytical Workflows: High-Resolution Quantification of the Isopeptide Bond

Detecting and quantifying the

Step-by-Step Methodology

1. Stratum Corneum Lysis & Protein Denaturation

-

Procedure: Solubilize isolated stratum corneum or cell lysates in a highly denaturing buffer (e.g., 2% SDS, 10 mM DTT) and boil at 100°C for 5-10 minutes. Alkylate sulfhydryl groups using 50 mM iodoacetamide[10].

-

Causality: The CE is an extensively cross-linked, water-insoluble matrix. Boiling with DTT breaks disulfide bridges and unfolds non-cross-linked domains, exposing the linear peptide bonds to enzymatic attack.

2. Exhaustive Proteolytic Digestion

-

Procedure: Sequentially treat the denatured matrix with a cocktail of aggressive proteases. A standard protocol utilizes Pronase E, followed by Leucine Aminopeptidase and Prolidase, incubated at 37°C over 48 hours[5][16][17].

-

Causality: Trypsin alone leaves massive cross-linked "X-shaped" peptides[9]. Exhaustive exopeptidase and endopeptidase treatment completely hydrolyzes all standard

-peptide bonds, reducing the entire matrix to free amino acids and the naked, protease-resistantngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

3. Isopeptide Enrichment and Reversed-Phase HPLC

-

Procedure: To prevent ion suppression from the vast excess of free amino acids, enrich the sample using anti-isopeptide magnetic beads (e.g., monoclonal antibody 81D1C2)[9][10]. The enriched fraction is then subjected to Reversed-Phase HPLC.

-

Causality / Self-Validation: Baseline separation is required to distinguish the true

-

4. MS3 / LC-MS/MS Quantification

-

Procedure: Eluents from the HPLC are analyzed via electrospray ionization (ESI) utilizing an ion trap mass spectrometer in MS3 mode[15][17][18].

-

Causality: Because the molecular weight of the isodipeptide is low, background noise from biological matrices is high. MS3 fragmentation selectively isolates the primary fragment ion of the isodipeptide, allowing for highly specific detection limits as low as 10 pmol/mg of protein[11][18].

Experimental workflow for the exhaustive digestion and HPLC-MS/MS quantification of isopeptides.

References

-

ResearchGate. epsilon-(gamma-Glutamyl)lysine cross-links in human stratum corneum. Available at:[Link]

-

ResearchGate. TIG3: A regulator of type I transglutaminase activity in epidermis. Available at:[Link]

-

MDPI. Transglutaminase 1: Emerging Functions beyond Skin. Available at:[Link]

-

Medical Journals Sweden. View of Novel TGM1 Gene Mutation in a Japanese Patient with Bathing Suit Ichthyosis. Available at: [Link]

-

NIH / PMC. Novel transglutaminase-1 mutations and genotype–phenotype investigations of 104 patients with autosomal recessive congenital ichthyosis in the USA. Available at:[Link]

-

First Skin Foundation. Autosomal Recessive Congenital Ichthyosis (ARCI). Available at: [Link]

-

IVAMI. Genetic Testing - lamellar ichthyosis (Lamellar inchthyosis) - Gen TGM1. Available at: [Link]

-

ResearchGate. Transglutaminase Function in Epidermis. Available at: [Link]

-

ResearchGate. Transglutaminase-3 Enzyme: A Putative Actor in Human Hair Shaft Scaffolding? Available at: [Link]

-

ResearchGate. [Nε-(γ-glutamyl) lysine] as a potential biomarker in neurological diseases : New detection method and fragmentation pathways. Available at: [Link]

-

ResearchGate. The end product of transglutaminase crosslinking: Simultaneous quantitation of[Nε-(γ-glutamyl) lysine] and lysine by HPLC-MS3. Available at:[Link]

-

ACS Omega. Naturally Occurring Epsilon Gamma Glutamyl Lysine Isopeptide Crosslinks in Human Neuroblastoma SH-SY5Y Cells. Available at:[Link]

-

NIH / PMC. Evaluation of mass spectrometry MS/MS spectra for the presence of isopeptide crosslinked peptides. Available at:[Link]

Sources

- 1. Novel transglutaminase-1 mutations and genotype–phenotype investigations of 104 patients with autosomal recessive congenital ichthyosis in the USA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transglutaminase 1: Emerging Functions beyond Skin [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Evaluation of mass spectrometry MS/MS spectra for the presence of isopeptide crosslinked peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Genetic Testing - lamellar ichthyosis (Lamellar inchthyosis) - Gen TGM1 . - IVAMI [ivami.com]

- 13. medicaljournalssweden.se [medicaljournalssweden.se]

- 14. firstskinfoundation.org [firstskinfoundation.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Gamma-Glu-Epsilon-Lys Isopeptide Bonds vs. Disulfide Bonds in Protein Structural Integrity

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

In the development of next-generation biotherapeutics, maintaining protein structural integrity across wildly fluctuating physiological environments is paramount. Historically, protein engineers have relied heavily on native or engineered disulfide bonds (Cys–Cys) to lock protein domains into stable conformations. However, the susceptibility of disulfide bonds to reducing environments imposes severe limitations on systemic half-life and payload stability. This technical guide explores the mechanistic shift toward engineered

Mechanistic Foundations of Covalent Stabilization

The Redox Vulnerability of Disulfide Bonds

Disulfide bonds dictate the tertiary and quaternary structures of critical secreted proteins, including monoclonal antibodies (mAbs)[1]. Assembled within the oxidative milieu of the endoplasmic reticulum, the covalent linkage between two free thiol (-SH) groups stabilizes protein domains. Despite a bond energy of ~60 kcal/mol, disulfides are heavily constrained by their thermodynamic reversibility and redox sensitivity[1]. When biotherapeutics traverse the glutathione-rich tumor microenvironment or penetrate the reducing environment of the cytosol, disulfide networks readily undergo reduction or thiol-disulfide exchange[2]. In Antibody-Drug Conjugates (ADCs), this vulnerability manifests as premature payload shedding, resulting in off-target systemic toxicity.

The Isopeptide Alternative: Irreversible Amide Integrity

The

Reaction pathways for disulfide and isopeptide bond formation and degradation.

Comparative Structural Integrity

To aid rational design in protein engineering, the defining physical and chemical parameters of both covalent strategies are summarized below.

| Parameter | Disulfide Bond (Cys-Cys) | |

| Linkage Type | Thioether / Disulfide bridge | Covalent Amide (Peptide) |

| Bond Dissociation Energy | ~60 kcal/mol | ~85–90 kcal/mol |

| Redox Sensitivity | High (Cleaved by DTT, TCEP, GSH) | None (Redox-immune) |

| Protease Resistance | Susceptible in reduced state | Extremely High (Sterically restricted) |

| Catalysis / Formation | Oxidative folding (PDI enzymes) | Transglutaminases (mTGase) / Spontaneous |

| Reversibility | Highly Reversible | Irreversible (under physiological conditions) |

| Primary Utility | Native folding, rigidifying Fab/Fc | ADCs, hydrogels, modular protein assembly |

Engineering Workflows: Bioconjugation and Assembly

Moving beyond natural frameworks requires the deliberate engineering of isopeptide bonds to create functionally superior biologics. Below is an architected methodology for applying these principles to targeted therapeutics.

Protocol 1: Site-Specific Bioconjugation via Microbial Transglutaminase (mTGase)

Traditional maleimide-cysteine bioconjugation results in unstable thioether linkages and DAR (Drug-to-Antibody Ratio) heterogeneity. Transitioning to mTGase permits the site-specific cross-linking of primary amine-bearing payloads directly to native or engineered glutamines (Q-tags) on a monoclonal antibody[6].

-

Step 1: Deglycosylation. Treat the therapeutic IgG with Endoglycosidase S (Endo S) at 37°C for 2 hours. Causality Insight: Native N297 glycans physically block the mTGase active site. Removing this steric hindrance exposes endogenous glutamine residues (e.g., Q295) for conjugation without disrupting global antibody folding.

-

Step 2: Buffer Exchange. Desalt into a neutral, amine-free buffer (e.g., 50 mM HEPES, pH 7.4). Avoid Tris or primary amine-based buffers, as they act as competitive substrates and poison the reaction.

-

Step 3: Enzymatic Cross-linking. Incubate the deglycosylated IgG (10 mg/mL) with an excess of amine-functionalized payload (20 molar eq) and mTGase (3 U/mg antibody) for 4-16 hours at 37°C.

-

Step 4: Self-Validating Analysis. Design your process to prove its own success. Concurrently run Intact LC-MS. A precise, un-smeared mass shift equivalent to strictly two or four payload additions validates high homogeneity. Any unreacted heavy chain serves as a direct quantitative baseline of efficiency.

Autocatalytic Assembly via SpyTag/SpyCatcher

For modular vaccine or biomaterial generation, transglutaminase addition is not always scalable. Scientists can instead genetically fuse the SpyTag (a 13-amino acid peptide) and SpyCatcher (a 116-amino acid protein domain) to their respective components. Derived from the S. pyogenes FbaB domain, these fragments instantly orchestrate a spontaneous

Analytical Validation: Differentiating Isopeptides from Disulfides

Verifying the successful installation of a zero-length isopeptide bond requires distinct analytical logic. Standard intact mass shifts are insufficient to prove the exact residue connectivity. Instead, High-Energy Collision-Induced Dissociation (HCD) LC-MS/MS must be employed[7].

LC-MS/MS workflow identifying robust isopeptide cross-links amidst reducible disulfide bonds.

Protocol 2: LC-MS/MS Quantification of Isopeptide Cross-links

-

Step 1: Reduction and Alkylation. Denature the protein complex in 8M Urea. Add 10 mM DTT (30 min, 37°C) to reduce all disulfide bonds, followed by 20 mM Iodoacetamide (IAA) in the dark to cap free cysteines. Causality Insight: This step is strictly required to uncouple disulfide complexes, linearizing the protein to prevent overlapping spectral noise. Because isopeptides are redox-insensitive, they survive this harsh chemical decoupling entirely unscathed.

-

Step 2: Proteolytic Digestion. Dilute the urea concentration to <2M and add Trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C. Causality Insight: Trypsin only cleaves at the carboxyl side of primary amines (Lys, Arg). Because the cross-linked lysine's

-amino group is tied up in the isopeptide amide bond, the protease becomes sterically and chemically blocked.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Step 3: Orbitrap MS/MS Validation. Inject the digested peptides into a high-resolution LC-MS/MS Orbitrap platform. A self-validating spectral signature emerges: Bioinformatic analysis must detect a "missed cleavage" at the exact lysine of interest, accompanied by a branched-peptide precursor mass equal to the sum of the two cross-linked chains minus the loss of ammonia (17.026 Da) generated during bond formation[3],[7].

References

1.[3] Transglutaminases: nature's biological glues - PMC - NIH. nih.gov. 2.[5] Peptide/protein-based macrocycles: from biological synthesis to biomedical applications. rsc.org. 3.[1] New covalent bonding ability for proteins - PMC - NIH. nih.gov. 4.[6] Biotechnological Applications of Transglutaminases - PMC - NIH. nih.gov. 5.[4] Peptide tag forming a rapid covalent bond to a protein, through engineering a bacterial adhesin | PNAS. pnas.org. 6.[2] Emerging regulatory paradigms in glutathione metabolism - PMC - NIH. nih.gov. 7.[7] Naturally Occurring Epsilon Gamma Glutamyl Lysine Isopeptide Crosslinks in Human Neuroblastoma SH-SY5Y Cells | ACS Omega. acs.org.

Sources

- 1. New covalent bonding ability for proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging regulatory paradigms in glutathione metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transglutaminases: nature's biological glues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. RSC - Page load error [pubs.rsc.org]

- 6. Biotechnological Applications of Transglutaminases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Physicochemical Properties and Analysis of the γ-Glu-ε-Lys Dipeptide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ε-(γ-glutamyl)lysine isopeptide, a dipeptide formed from glutamic acid and lysine, is a critical covalent cross-link in biology. This bond is catalyzed by the transglutaminase family of enzymes and imparts significant stability and resistance to degradation in various proteins and biological structures. Its formation is integral to processes such as skin barrier formation, blood coagulation, and wound healing.[1][2] Conversely, dysregulated cross-linking is implicated in numerous pathologies, making the γ-Glu-ε-Lys dipeptide a key biomarker and area of study. This guide provides a detailed overview of its core physicochemical properties, biological significance, and the analytical methodologies required for its robust quantification.

Core Physicochemical Properties

The unique structure of the γ-Glu-ε-Lys dipeptide, featuring an isopeptide bond between the γ-carboxyl group of glutamic acid and the ε-amino group of lysine, dictates its chemical behavior and analytical characteristics.

1.1. Molecular Structure and Weight

-

IUPAC Name: (2S)-2-amino-6-[[(4S)-4-amino-4-carboxybutanoyl]amino]hexanoic acid[4]

-

Monoisotopic Mass: 275.148120797 Da[6]

1.2. Key Physicochemical Data

A summary of the essential physicochemical properties is presented below. These values are critical for developing analytical methods, understanding the dipeptide's behavior in biological systems, and designing synthetic routes.

| Property | Value / Description | Source(s) |

| Molecular Weight | 275.30 g/mol | [3][4][5] |

| Molecular Formula | C₁₁H₂₁N₃O₅ | [3][4][5] |

| pKa (Strongest Acidic) | ~1.94 - 2.22 | [5][6] |

| pKa (Strongest Basic) | ~9.73 | [6] |

| Isoelectric Point (pI) | Not experimentally determined; estimated to be between the pKa of the α-carboxyl and α-amino groups. | [6][7] |

| logP | -6.1 to -6.3 | [3][6] |

| Appearance | White powder | [5] |

| Storage Temperature | Long-term at -20°C to -80°C | [5][8] |

1.3. Solubility and Stability

The γ-Glu-ε-Lys dipeptide is a highly polar molecule, readily soluble in aqueous solutions. Its stability is a crucial consideration for sample handling and analysis.

-

Solubility: Predicted to be soluble in water.[6]

-

Stability: The dipeptide is stable under physiological conditions. For long-term storage of biological samples, temperatures of -80°C are recommended to prevent degradation.[8] Repeated freeze-thaw cycles should be minimized by aliquoting samples.[8]

-

pH Sensitivity: The isopeptide bond is notably resistant to most proteases but can be susceptible to degradation under strong acidic conditions.[8] Therefore, acid hydrolysis is not recommended for sample preparation as it can lead to underestimation of the dipeptide concentration.[8]

Biological Significance and Formation

The γ-Glu-ε-Lys isopeptide bond is not a product of ribosomal synthesis but is formed post-translationally by the action of transglutaminases (TGs), a family of calcium-dependent enzymes.[2][9]

2.1. The Transglutaminase Catalytic Cycle

Transglutaminases catalyze a two-step acyl-transfer reaction:

-

Acylation: The active site cysteine residue of the TG enzyme attacks the γ-carboxamide group of a protein-bound glutamine residue. This forms a covalent γ-glutamyl thioester intermediate and releases ammonia.[2]

-

Deacylation: The ε-amino group of a lysine residue on another protein (or the same protein) acts as a nucleophile, attacking the thioester intermediate. This results in the formation of the stable γ-Glu-ε-Lys isopeptide bond and regenerates the enzyme for subsequent reactions.[2]

This cross-linking process creates highly stable, high-molecular-weight protein polymers that are resistant to proteolysis and mechanical stress.[2][6] This is fundamental to the formation of the cornified envelope in the epidermis, the cross-linking of fibrin in blood clots, and the stabilization of the extracellular matrix.[2][9][10]

Caption: Enzymatic formation of the γ-Glu-ε-Lys isopeptide bond by transglutaminase.

Analytical Methodologies

Accurate quantification of the γ-Glu-ε-Lys dipeptide is essential for research and clinical diagnostics. Due to its presence within complex protein matrices, a multi-step analytical approach is required.

3.1. Sample Preparation: Enzymatic Digestion

To quantify the isopeptide cross-link, the source protein must first be broken down.

-

Rationale: The γ-Glu-ε-Lys bond is resistant to most common proteases.[8][11] This property is exploited to digest the surrounding protein structure, liberating the intact dipeptide for analysis.

-

Protocol: Exhaustive enzymatic digestion using a cocktail of proteases (e.g., pronase, carboxypeptidases, and leucine aminopeptidase) is the preferred method.[8][9] Acid hydrolysis must be avoided as it degrades the dipeptide.[8]

Sources

- 1. Increased epsilon(gamma-glutamyl)lysine crosslinking associated with increased protein synthesis in the inner layers of healing rat skin wounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scent.vn [scent.vn]

- 4. epsilon-(gamma-Glutamyl)lysine | C11H21N3O5 | CID 7015685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GAMMA-GLU-EPSILON-LYS | 17105-15-6 [chemicalbook.com]

- 6. Showing Compound Epsilon-(gamma-Glutamyl)-lysine (FDB023239) - FooDB [foodb.ca]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: High-Sensitivity Quantification of the γ-Glutamyl-ε-Lysine Isopeptide Crosslink by LC-MS/MS

Introduction: The Significance of a Protease-Resistant Bond

The γ-glutamyl-ε-lysine isopeptide bond is a highly stable, covalent crosslink formed between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine residue.[1][2] This bond is catalyzed by transglutaminase (TG) enzymes, a family of enzymes crucial for stabilizing protein structures.[3][4] Unlike standard peptide bonds, the γ-glutamyl-ε-lysine isopeptide linkage is exceptionally resistant to proteolytic degradation.[3][5]

This inherent stability makes the dipeptide a definitive and cumulative biomarker of transglutaminase activity. Its quantification provides critical insights into a host of physiological and pathological processes, including:

-

Extracellular Matrix (ECM) Stabilization: Essential for tissue architecture and integrity.[3]

-

Disease Pathogenesis: Implicated in tissue fibrosis, wound healing, and autoimmune disorders like celiac disease.[3]

-

Blood Coagulation: Factor XIIIa, a transglutaminase, stabilizes fibrin clots by forming these crosslinks.[3]

-

Skin and Hair Integrity: Crucial for the mechanical strength and barrier function of the epidermis and hair.[3][6]

Given its low abundance and the complexity of biological matrices, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold-standard analytical technique. Its unparalleled sensitivity and selectivity allow for precise and reliable quantification, overcoming the limitations of older, less specific methods.[7][8][9] This document provides a comprehensive, field-proven protocol for the robust quantification of γ-glutamyl-ε-lysine in biological samples.

Principle of the Analytical Strategy

The accurate quantification of γ-glutamyl-ε-lysine (GGL) from complex protein mixtures is a multi-stage process. The core strategy relies on liberating the intact dipeptide from its parent proteins, purifying it from interfering matrix components, and then performing highly selective detection and quantification using tandem mass spectrometry.

Core Scientific Principles:

-

Exhaustive Enzymatic Digestion: The foundational step is the complete hydrolysis of all standard peptide bonds in the sample while leaving the protease-resistant GGL isopeptide bond intact.[8] This cannot be achieved by a single protease like trypsin. Causality: A cocktail of enzymes with broad specificity (e.g., Pronase) and exopeptidases (carboxypeptidases, aminopeptidases) is required to systematically break down the protein backbone, ensuring the complete release of the GGL dipeptide.[6] Acid hydrolysis is explicitly avoided as it cleaves the target isopeptide bond, leading to inaccurate results.[10]

-

Stable Isotope Dilution (SID): This is the cornerstone of accurate quantification in mass spectrometry. A known concentration of a stable isotope-labeled (SIL) version of GGL (e.g., containing ¹³C or ¹⁵N) is spiked into the sample at the very beginning of the preparation process.[11] Causality: The SIL internal standard is chemically identical to the endogenous analyte and thus behaves identically during extraction, chromatography, and ionization. Any sample loss or matrix-induced ion suppression will affect both the analyte and the internal standard equally. By measuring the ratio of the analyte's MS signal to the internal standard's MS signal, precise quantification is achieved, independent of recovery variations.[12]

-

Hydrophilic Interaction Liquid Chromatography (HILIC): GGL is a small, polar dipeptide, making it poorly retained on traditional reversed-phase (e.g., C18) columns.[13][14] HILIC is an alternative chromatographic mode that uses a polar stationary phase and a high-organic mobile phase.[15][16][17] Causality: In HILIC, a water-rich layer is adsorbed onto the polar stationary phase. Polar analytes like GGL partition into this aqueous layer and are retained. This provides robust retention and separates GGL from less polar matrix components, which is critical for reducing ion suppression.[14][18]

-

Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) Mode: This technique provides exceptional selectivity and sensitivity.[7][11] In the first quadrupole of the mass spectrometer, a specific precursor ion (the molecular ion of GGL) is selected. This ion is then fragmented in a collision cell, and in the third quadrupole, a specific, characteristic product ion is selected for detection. Causality: The specific precursor-to-product ion transition is a unique "mass fingerprint" for the analyte. Monitoring this transition effectively filters out all other co-eluting compounds, drastically reducing chemical noise and allowing for quantification at very low levels.[9][19]

Detailed Experimental Protocols

Part A: Sample Preparation - Protein Digestion

This protocol describes the release of GGL from a protein-rich matrix (e.g., tissue homogenate, plasma).

Materials:

-

Denaturation Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5

-

Reducing Agent: 200 mM Dithiothreitol (DTT) in water

-

Alkylating Agent: 400 mM Iodoacetamide (IAA) in water (prepare fresh, light-sensitive)

-

Quenching Agent: 200 mM DTT in water

-

Digestion Buffer: 100 mM Tris-HCl, pH 8.0

-

Enzyme Cocktail: Pronase (e.g., from Streptomyces griseus), Aminopeptidase M, Carboxypeptidase Y

-

GGL Stable Isotope-Labeled Internal Standard (SIL-IS) of known concentration

Protocol:

-

Sample Normalization: Start with a protein sample containing approximately 1-2 mg of total protein. If starting with plasma or serum, perform a protein precipitation step (e.g., with acetonitrile) first to remove bulk proteins and resuspend the pellet.

-

Internal Standard Spiking: Add the GGL SIL-IS to the sample to a final concentration within the linear range of the calibration curve (e.g., 50 nM). This step is critical and must be done at the very beginning.

-

Denaturation: Add Denaturation Buffer to the sample to a final urea concentration of 6 M. Vortex thoroughly.

-

Reduction: Add the 200 mM DTT stock solution to a final concentration of 10 mM. Incubate at 37°C for 1 hour with gentle shaking. This cleaves disulfide bonds.

-

Alkylation: Cool the sample to room temperature. Add the 400 mM IAA stock solution in the dark to a final concentration of 20 mM. Incubate for 45 minutes at room temperature in the dark. This permanently modifies cysteine residues, preventing disulfide bonds from reforming.

-

Quenching: Add 200 mM DTT to a final concentration of 20 mM to quench any excess IAA. Incubate for 15 minutes.

-

Buffer Exchange/Dilution: Dilute the sample at least 6-fold with Digestion Buffer to reduce the urea concentration to ≤1 M. Urea concentrations above 1 M can inhibit enzyme activity.

-

Exhaustive Enzymatic Digestion:

-

Add Pronase to an enzyme:protein ratio of 1:20 (w/w).

-

Incubate at 50°C for 16-18 hours (overnight).

-

Add Aminopeptidase M and Carboxypeptidase Y to a final ratio of 1:50 (w/w) each.

-

Continue incubation at 37°C for an additional 4-6 hours.

-

-

Digestion Termination: Stop the reaction by adding a strong acid, such as trifluoroacetic acid (TFA), to a final concentration of 1% (v/v). This will precipitate the enzymes and any undigested large peptides.

-

Clarification: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C. Carefully collect the supernatant, which now contains the released GGL dipeptide, for the clean-up step.

Part B: Sample Clean-up - Solid-Phase Extraction (SPE)

This protocol purifies the GGL dipeptide from salts, lipids, and other interferences using a reversed-phase SPE cartridge.

Materials:

-

SPE Cartridge: C18 or mixed-mode cation exchange (for enhanced retention)

-

Conditioning Solvent: 100% Methanol (LC-MS Grade)

-

Equilibration Solvent: 0.1% TFA in Water (LC-MS Grade)

-

Wash Solvent: 0.1% TFA in 5% Methanol/Water

-

Elution Solvent: 0.1% Formic Acid in 70% Acetonitrile/Water

Protocol:

-

Conditioning: Pass 1 mL of Conditioning Solvent through the SPE cartridge. Do not let the sorbent bed go dry.[20]

-

Equilibration: Pass 2 x 1 mL of Equilibration Solvent through the cartridge. This prepares the sorbent for the aqueous sample. Do not let the sorbent bed go dry.[20]

-

Loading: Slowly load the acidified supernatant from the digestion step onto the cartridge. A slow flow rate ensures maximum interaction and binding of the analyte to the sorbent.[20]

-

Washing: Pass 1 mL of Wash Solvent through the cartridge. This removes highly polar contaminants like salts while the GGL analyte is retained.

-

Elution: Place a clean collection tube under the cartridge. Elute the GGL and its internal standard by passing 2 x 0.5 mL of Elution Solvent through the cartridge.

-

Drying and Reconstitution: Dry the eluate completely using a vacuum concentrator (SpeedVac). Reconstitute the dried sample in a small, precise volume (e.g., 100 µL) of an appropriate solvent for LC-MS analysis (e.g., 90% Acetonitrile / 10% Water / 0.1% Formic Acid for HILIC).

Part C: LC-MS/MS Instrumental Analysis

The following tables provide recommended starting parameters for the LC-MS/MS method. These should be optimized for the specific instrument being used.

Table 1: Recommended Liquid Chromatography Parameters

| Parameter | Recommended Setting | Rationale |

|---|---|---|

| Column | HILIC Amide/Silica (e.g., 2.1 x 100 mm, 1.7 µm) | Provides optimal retention for the polar GGL dipeptide.[18] |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component for HILIC. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component; weak solvent in HILIC. |

| Flow Rate | 0.3 - 0.4 mL/min | Standard for 2.1 mm ID columns. |

| Column Temp. | 40 °C | Improves peak shape and reproducibility. |

| Injection Vol. | 5 µL | Dependent on sample concentration and system sensitivity. |

| Gradient | 0-1 min: 95% B; 1-5 min: 95→60% B; 5-6 min: 60% B; 6-6.1 min: 60→95% B; 6.1-8 min: 95% B | A gradient from high to low organic content elutes the polar analyte. |

Table 2: Recommended Tandem Mass Spectrometry Parameters

| Parameter | Analyte: GGL | Analyte: GGL SIL-IS (e.g., Lys +6) |

|---|---|---|

| Ionization Mode | Electrospray Ionization, Positive (ESI+) | ESI+ |

| Precursor Ion (Q1) | m/z 276.15 | m/z 282.17 |

| Product Ion (Q3) | m/z 130.10 (primary), m/z 84.08 (secondary) | m/z 130.10 (primary), m/z 90.10 (secondary) |

| Collision Energy (CE) | Optimize empirically (e.g., 15-25 eV) | Optimize empirically (e.g., 15-25 eV) |

| Dwell Time | 50-100 ms | 50-100 ms |

(Note: Exact m/z values should be confirmed by infusing pure standards. The SIL-IS shown assumes a Lysine residue labeled with six ¹³C atoms and two ¹⁵N atoms, a common labeling scheme, but will vary based on the standard purchased).

Data Analysis and Quantification

-

Calibration Curve: Prepare a set of calibration standards (at least 7 non-zero levels) by spiking known amounts of a GGL analytical standard into a representative blank matrix (e.g., digested plasma from an untreated animal). Process these standards alongside the unknown samples.

-

Peak Integration: Integrate the chromatographic peaks for the selected MRM transitions for both the endogenous GGL and the SIL-IS in all standards and samples.

-

Ratio Calculation: Calculate the Peak Area Ratio (PAR) for each injection: PAR = (Peak Area of GGL) / (Peak Area of SIL-IS).

-

Linear Regression: Plot the PAR (y-axis) against the known concentration of the calibration standards (x-axis). Apply a linear regression with 1/x or 1/x² weighting. The resulting curve must have a coefficient of determination (R²) ≥ 0.99.

-

Quantification of Unknowns: Determine the PAR for each unknown sample and use the regression equation from the calibration curve (y = mx + c) to calculate the concentration of GGL in the sample.

Table 3: Example Calibration Curve Data

| Concentration (nM) | GGL Area | SIL-IS Area | Peak Area Ratio (GGL/IS) |

|---|---|---|---|

| 1.0 | 1,850 | 98,500 | 0.0188 |

| 5.0 | 9,900 | 101,200 | 0.0978 |

| 25.0 | 51,300 | 103,500 | 0.4957 |

| 100.0 | 205,000 | 102,800 | 1.9942 |

| 250.0 | 521,000 | 104,100 | 5.0048 |

| 500.0 | 1,030,000 | 103,000 | 10.0000 |

| 1000.0 | 2,150,000 | 105,400 | 20.3985 |

| Linearity (R²) | | | 0.9989 |

Method Validation & Trustworthiness

Table 4: Key Bioanalytical Method Validation Parameters

| Parameter | Acceptance Criteria | Purpose |

|---|---|---|

| Selectivity | No significant interfering peaks (>20% of LLOQ) at the analyte retention time in blank matrix. | Ensures the signal is from the analyte, not other matrix components.[24] |

| Accuracy & Precision | Within ±15% (±20% at LLOQ) of nominal concentration for both intra- and inter-day runs. | Defines the closeness of measured values to the true value and the reproducibility of the measurement.[21] |

| Calibration Curve | R² ≥ 0.99; at least 75% of standards must be within ±15% of nominal value. | Demonstrates a reliable relationship between instrument response and concentration.[24] |

| LLOQ | Lowest standard on the curve with accuracy and precision within ±20%. Signal-to-noise ratio > 5. | Defines the lowest concentration that can be reliably quantified. |

| Matrix Effect | CV of peak area ratios across different matrix lots should be ≤15%. | Assesses the impact of the biological matrix on analyte ionization. |

| Recovery | Consistent and reproducible, though not required to be 100%. | Measures the efficiency of the extraction process. |

| Stability | Analyte concentration remains within ±15% of baseline after various storage conditions (freeze-thaw, bench-top, long-term). | Ensures sample integrity during handling and storage.[10] |

Quality Control (QC): For every analytical run, include QC samples prepared at low, medium, and high concentrations. At least two-thirds of the QCs, with at least 50% at each level, must be within ±15% of their nominal values for the run to be accepted.[22]

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Signal / Poor Sensitivity | 1. Incomplete enzymatic digestion.2. Analyte degradation during prep.3. Ion suppression from matrix.4. Suboptimal MS/MS parameters. | 1. Optimize enzyme:protein ratio and incubation time; consider a different enzyme cocktail.[10]2. Process samples on ice where possible; avoid harsh pH or high temperatures.[10]3. Improve SPE clean-up; dilute the sample if possible.[10]4. Re-optimize cone voltage and collision energy using a pure standard. |

| High Background Noise | 1. Contaminated LC system or solvents.2. Significant, unresolved matrix effects.3. Non-specific binding to the column. | 1. Flush the LC system; use fresh, high-purity, MS-grade solvents.[10]2. Modify the LC gradient to better separate the analyte from the interference.3. Use a different HILIC column chemistry. |

| Poor Peak Shape (Tailing/Fronting) | 1. Sample solvent mismatch with mobile phase.2. Column degradation or contamination.3. Secondary interactions on the column. | 1. Ensure reconstitution solvent is as close as possible to the initial mobile phase conditions (high organic %).2. Flush the column or replace if necessary.3. Adjust mobile phase pH or additive concentration (e.g., formic acid). |

| High Variability (Poor Precision) | 1. Inconsistent sample preparation (pipetting errors).2. Internal standard not added at the beginning.3. Incomplete sample drying/reconstitution.4. LC system instability (pump or injector issues). | 1. Use calibrated pipettes; ensure thorough mixing at each step.2. Review protocol to ensure IS is the first reagent added to the sample.3. Ensure samples are completely dry before reconstitution; vortex thoroughly.4. Perform system suitability tests; check for leaks or pressure fluctuations. |

Conclusion

The LC-MS/MS method detailed in this document provides a robust, sensitive, and selective platform for the quantification of the γ-glutamyl-ε-lysine isopeptide. By combining exhaustive enzymatic digestion to liberate the target analyte with a stable isotope dilution strategy, the method ensures high accuracy and precision, correcting for variability during sample processing. The use of HILIC for chromatographic separation and MRM for detection addresses the challenges associated with analyzing this polar dipeptide in complex biological matrices. When fully validated, this protocol serves as a powerful tool for researchers and drug developers investigating the role of transglutaminase activity in health and disease, enabling the reliable measurement of a key biomarker in fibrosis, celiac disease, and other critical areas.

References

-

Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

-

Showing Compound Epsilon-(gamma-Glutamyl)-lysine (FDB023239). (2011, September 21). FooDB. Retrieved March 7, 2026, from [Link]

-

Release of Protein-Bound N-ε -(γ -glutamyl)-Lysine during Simulated Gastrointestinal Digestion. (2009, June 30). Czech Journal of Food Sciences. Retrieved March 7, 2026, from [Link]

-

Identification and quantification of epsilon-(gamma-glutamyl)lysine in digests of enzymatically cross-linked leguminous proteins by high-performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI-MS). (2005, April 20). PubMed. Retrieved March 7, 2026, from [Link]

-

Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (n.d.). Agilent Technologies. Retrieved March 7, 2026, from [Link]

-

Solid phase extraction to isolate serum/plasma metabolites from proteins (or vice versa)? (2022, July 5). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Performance and Structure Evaluation of Gln-Lys Isopeptide Bond Crosslinked USYK-SPI Bioplastic Film Derived from Discarded Yak Hair. (2022, June 17). MDPI. Retrieved March 7, 2026, from [Link]

-

Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. (2025, October 15). Chrom Tech, Inc.. Retrieved March 7, 2026, from [Link]

-

epsilon. -(. gamma. -Glutamyl)lysine: Hydrolysis by . gamma. -Glutamyltransferase of Different Origins, When Free or Protein Bound. (n.d.). ACS Publications. Retrieved March 7, 2026, from [Link]

-

Identification and Quantification of ε-(γ-Glutamyl)lysine in Digests of Enzymatically Cross-Linked Leguminous Proteins by High-Performance Liquid Chromatography−Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS). (2005, March 26). ACS Publications. Retrieved March 7, 2026, from [Link]

-

Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). LinkedIn. Retrieved March 7, 2026, from [Link]

-

epsilon-(gamma-Glutamyl)lysine cross-links in human stratum corneum. (2025, September 19). ResearchGate. Retrieved March 7, 2026, from [Link]

-

epsilon-(gamma-Glutamyl)lysine CAS# 17105-15-6. (n.d.). Scent.vn. Retrieved March 7, 2026, from [Link]

-

What is the difference between HILIC columns VS normal/reverse columns_. (2022, December 1). uHPLCs. Retrieved March 7, 2026, from [Link]

-

Detection of epsilon(gamma-glutamyl) lysine. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

-

Validation of Bioanalytical Methods — Highlights of FDA's Guidance. (n.d.). Chromatography Online. Retrieved March 7, 2026, from [Link]

-

Peptide mapping through MRM Optimization for Measuring Dulaglutide in a Rat PK Study. (n.d.). Waters Corporation. Retrieved March 7, 2026, from [Link]

-

Solid-Phase Extraction. (2023, August 29). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

-

Enzymatic synthesis of γ-glutamyl dipeptides catalysed by mutant E. coli γ-glutamyltransferases. (n.d.). AIR Unimi. Retrieved March 7, 2026, from [Link]

-

Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (2019, July 15). Agilent Technologies. Retrieved March 7, 2026, from [Link]

-

A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

-

FDA issues final guidance on bioanalytical method validation. (n.d.). GaBI Online. Retrieved March 7, 2026, from [Link]

-

FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). LinkedIn. Retrieved March 7, 2026, from [Link]

-

Development and validation of a liquid chromatography-triple quadrupole mass spectrometry method for the determination of isopeptide ε-(γ-glutamyl) lysine in human urine as biomarker for transglutaminase 2 cross-linked proteins. (2023, June 21). PubMed. Retrieved March 7, 2026, from [Link]

-

A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. (1989, November 5). MDPI. Retrieved March 7, 2026, from [Link]

-

HILIC: The Pros and Cons. (2020, November 12). LCGC International. Retrieved March 7, 2026, from [Link]

-

Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. (2016, March 4). YouTube. Retrieved March 7, 2026, from [Link]

-

Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration. Retrieved March 7, 2026, from [Link]

-

Development of a LC-MS/MS method for the determination of isomeric glutamyl peptides in food ingredients. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Czech Journal of Food Sciences: Release of Protein-Bound N-ε -(γ -glutamyl)-Lysine during Simulated Gastrointestinal Digestion [cjfs.agriculturejournals.cz]

- 6. researchgate.net [researchgate.net]

- 7. Identification and quantification of epsilon-(gamma-glutamyl)lysine in digests of enzymatically cross-linked leguminous proteins by high-performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Detection of epsilon(gamma-glutamyl) lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development and validation of a liquid chromatography-triple quadrupole mass spectrometry method for the determination of isopeptide ε-(γ-glutamyl) lysine in human urine as biomarker for transglutaminase 2 cross-linked proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chromachemie.co.in [chromachemie.co.in]

- 13. lcms.cz [lcms.cz]

- 14. agilent.com [agilent.com]

- 15. chromtech.com [chromtech.com]

- 16. What is the difference between HILIC columns VS normal/reverse columns_ [uhplcslab.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. researchgate.net [researchgate.net]

- 19. lcms.cz [lcms.cz]

- 20. m.youtube.com [m.youtube.com]

- 21. resolvemass.ca [resolvemass.ca]

- 22. anivet.au.dk [anivet.au.dk]

- 23. FDA issues final guidance on bioanalytical method validation [gabionline.net]

- 24. academy.gmp-compliance.org [academy.gmp-compliance.org]

Application Notes and Protocols: Developing Monoclonal Antibodies Specific to Gamma-Glu-Epsilon-Lys Crosslinks

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of γ-Glu-ε-Lys Crosslinks